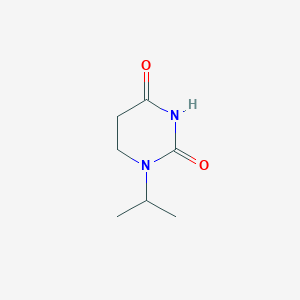
Ethyl-2-(4-Methoxyphenyl)-2-methylpropanoat
Übersicht
Beschreibung
Ethyl 2-(4-methoxyphenyl)-2-methylpropanoate, also known as ethyl vanillin, is an organic compound commonly used as a flavoring agent in food and beverages. It is a white solid that is soluble in water and ethanol. Ethyl vanillin has a strong, sweet, and creamy aroma, making it a popular choice for many food and beverage applications. In addition to its use as a flavoring agent, ethyl vanillin has also been used in scientific research applications, such as drug development and biochemistry research.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei ischämischem Schlaganfall
Ethyl-2-(4-Methoxyphenyl)-2-methylpropanoat: wurde auf seine neuroprotektiven Wirkungen untersucht, insbesondere im Zusammenhang mit ischämischem Schlaganfall. Diese Verbindung scheint die Energiehomöostase und die O-GlcNAcylierung zu regulieren, eine posttranslationale Modifikation, die die Glukosehomöostase unter ischämischen Bedingungen moduliert . Die Steigerung der O-GlcNAcylierung an mitochondrialen Proteinen trägt zum mitochondrialen Netzwerk, der zellulären Bioenergetik und der Stressantwort in neuronalen Zellen bei .
Mitochondriale Homöostase
Forschungen zeigen, dass diese Verbindung zur mitochondrialen Homöostase beitragen kann. Es wurde gezeigt, dass sie die mitochondriale Bioenergie verbessert und den mitochondrialen Apoptoseweg hemmt, was für das Zellüberleben unter Stressbedingungen wie Sauerstoff-Glukose-Deprivation entscheidend ist .
Zelluläre Bioenergetik
Die Fähigkeit der Verbindung, die O-GlcNAcylierung an mitochondrialen Proteinen zu verstärken, spielt auch eine Rolle bei der zellulären Bioenergetik. Sie unterstützt die zellulären Energieanforderungen, indem sie die Effizienz des mitochondrialen Netzwerks verbessert, was für das Überleben von Zellen und Geweben unter ischämieähnlichen Bedingungen unerlässlich ist .
Stressantwort in neuronalen Zellen
In neuronalen Zellen wurde This compound mit einer besseren Stressantwort unter ischämieähnlichen Bedingungen in Verbindung gebracht. Durch die Modifizierung mitochondrialer Proteine stärkt es die Fähigkeit der Zellen, Sauerstoff-Glukose-Deprivation und Reoxygenierungsstress zu überstehen .
Modulation der Glukosehomöostase
Die Auswirkungen der Verbindung auf die O-GlcNAcylierung deuten auf eine breitere Rolle bei der Modulation der Glukosehomöostase hin. Dies ist besonders relevant im Gehirn, wo Glukose die primäre Energiequelle ist und deren Regulation für die normale Funktion und Reaktion auf Verletzungen entscheidend ist .
Verbesserung von Überlebenswegen
Die Aktivierung des O-GlcNAc-Wegs durch diese Verbindung wird als potenzieller Überlebensweg angesehen. Eine akute Steigerung dieser Reaktion kann zum Überleben von Zellen und Geweben beitragen, was auf Anwendungen in Schutzbehandlungen hindeutet .
Eigenschaften
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-16-12(14)13(2,3)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISVYKNZALCDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292820 | |
| Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-19-1 | |
| Record name | NSC85713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)



